5-(Thiophen-2-yl)isoxazole-3-carboxylic acid
Overview
Description
5-(Thiophen-2-yl)isoxazole-3-carboxylic acid is an organic compound with the molecular formula C8H5NO3S It features a thiophene ring fused to an isoxazole ring, with a carboxylic acid functional group at the 3-position of the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiophene-2-carboxylic acid with hydroxylamine to form the corresponding oxime, which is then cyclized to form the isoxazole ring. The reaction conditions often require the use of dehydrating agents and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(Thiophen-2-yl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene alcohols or aldehydes.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
5-(Thiophen-2-yl)isoxazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid depends on its specific application. In biochemical assays, it may interact with enzymes or proteins, altering their activity or function. The molecular targets and pathways involved can vary, but often include binding to active sites or allosteric sites on target proteins, leading to changes in their conformation and activity.
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxylic acid
- Isoxazole-3-carboxylic acid
- 5-(Thiophen-2-yl)isoxazole-3-carboxaldehyde
Uniqueness
5-(Thiophen-2-yl)isoxazole-3-carboxylic acid is unique due to the combination of the thiophene and isoxazole rings, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
5-thiophen-2-yl-1,2-oxazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3S/c10-8(11)5-4-6(12-9-5)7-2-1-3-13-7/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTRHBQUXRJHJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390097 | |
Record name | 5-(Thiophen-2-yl)-1,2-oxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
763109-71-3 | |
Record name | 5-(Thiophen-2-yl)-1,2-oxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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